molecular formula C8H6ClIN2O B14899027 6-Chloro-3-iodo-5-methoxy-1H-indazole

6-Chloro-3-iodo-5-methoxy-1H-indazole

Cat. No.: B14899027
M. Wt: 308.50 g/mol
InChI Key: DXPALLQLXOCOCC-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-5-methoxy-1H-indazole typically involves the iodination and chlorination of a methoxy-substituted indazole precursor. One common method includes:

    Starting Material: 5-Methoxy-1H-indazole.

    Iodination: Using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.

    Chlorination: Employing reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Processing: Using large reactors for the iodination and chlorination steps.

    Purification: Employing techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: Both the chloro and iodo groups can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indazoles can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated sites.

Scientific Research Applications

6-Chloro-3-iodo-5-methoxy-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents.

    Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Explored for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 6-Chloro-3-iodo-5-methoxy-1H-indazole exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: Can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 6-Iodo-1H-indazole
  • 5-Chloro-1H-indazole
  • 3-Iodo-5-methoxy-1H-indazole

Comparison: 6-Chloro-3-iodo-5-methoxy-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility.

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

6-chloro-3-iodo-5-methoxy-2H-indazole

InChI

InChI=1S/C8H6ClIN2O/c1-13-7-2-4-6(3-5(7)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)

InChI Key

DXPALLQLXOCOCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1Cl)I

Origin of Product

United States

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